

Production of Spiculisporic Acid by Talaromyces trachyspermus: A Technical Guide

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Compound of Interest

Compound Name: *Spiculisporic acid*

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Abstract

Spiculisporic acid (SA), a fatty acid-type biosurfactant, holds significant promise for applications in cosmetics, metal removal, and pharmaceuticals due to its low skin irritation, antimicrobial properties, and high surface activity.^{[1][2][3][4][5]} This technical guide provides an in-depth overview of the production of **spiculisporic acid** using the filamentous fungus *Talaromyces trachyspermus*. It consolidates key findings on strain selection, culture condition optimization, and production strategies, offering detailed experimental protocols and quantitative data to facilitate further research and development. The guide also visualizes the known biosynthetic pathway and a comprehensive experimental workflow for the production and purification of this valuable secondary metabolite.

Introduction

Spiculisporic acid (4,5-dicarboxy-4-pentadecanolide) is a tricarboxylic fatty acid biosurfactant characterized by a lactone ring and two carboxyl groups.^{[1][2][3][4][5]} Initially discovered as a metabolite of *Penicillium spiculisporum*, recent studies have identified *Talaromyces trachyspermus*, specifically the NBRC 32238 strain, as a prolific producer.^[1] The biosynthesis of **spiculisporic acid** involves the condensation of lauroyl-CoA and 2-oxoglutarate, a reaction catalyzed by decylhomocitrate synthase.^[6] This document serves as a comprehensive resource for the controlled production of **spiculisporic acid**, detailing the critical parameters that influence yield and productivity.

Strain Selection and Culture Conditions

The selection of a high-producing fungal strain is paramount for efficient **spiculisporic acid** production. Studies comparing various *Talaromyces* species have demonstrated that *Talaromyces trachyspermus* NBRC 32238 exhibits superior productivity.^[1]

Culture Medium and pH

Optimal production of **spiculisporic acid** by *T. trachyspermus* is achieved under acidic conditions, which also provides the advantage of mitigating contamination risks in large-scale cultures.^{[1][6]} The ideal initial pH for cultivation is approximately 3.0.^{[1][6]}

Carbon and Nitrogen Sources

T. trachyspermus can utilize a variety of carbohydrates, including hexoses, pentoses, and disaccharides for growth and SA production.^{[1][2][4]} Glucose and sucrose have been identified as the most suitable carbon sources for high yields.^{[1][2][4]} Among nitrogen sources, meat extract has been shown to significantly promote the production of **spiculisporic acid**.^{[1][2][4]}

Influence of Trace Metal Ions

Trace metal ions play a crucial role in the metabolic pathways leading to secondary metabolite production. For **spiculisporic acid** synthesis, the addition of ferric chloride (FeCl_3) to the culture medium has been found to be beneficial.^{[1][2][4]}

Quantitative Data on Spiculisporic Acid Production

The following tables summarize the quantitative data from studies on **spiculisporic acid** production by *Talaromyces trachyspermus* NBRC 32238, providing a comparative overview of the effects of different culture parameters.

Table 1: Effect of Initial pH on **Spiculisporic Acid** Production

Initial pH	Glucose Consumption (g/L)	Spiculisporic Acid (g/L)
2.0	25.0	7.5
2.5	50.0	9.8
3.0	80.0	11.2
3.5	90.0	10.5
4.0	100.0	9.5
Culture Conditions: 100 g/L glucose, 28°C, 7 days. [1] [6]		

Table 2: Effect of Carbon Source on **Spiculisporic Acid** Production

Carbon Source (100 g/L)	Spiculisporic Acid (g/L)
Glucose	11.9
Sucrose	11.5
Galactose	8.5
Arabinose	5.5
Xylose	6.0
Lactose	2.5
Fructose	7.0
Maltose	9.0
Culture Conditions: pH 3.0, 28°C, 7 days. [1]	

Table 3: Effect of Nitrogen Source on **Spiculisporic Acid** Production

Nitrogen Source (5 g/L)	Spiculisporic Acid (g/L)
Meat Extract	23.3
Peptone	15.0
Yeast Extract	12.5
(NH ₄) ₂ SO ₄	2.2
NaNO ₃	5.0
Culture Conditions: 100 g/L glucose, pH 3.0, 28°C, 7 days. [1]	

Table 4: Comparison of Production Methods

Method	Carbon Source	Spiculisporic Acid (g/L)	Yield (g SA/g sugar)	Productivity (g/L/day)
Baffle Flask	Glucose	~11.3	0.333	1.6
Bioreactor (Batch)	Sucrose	~30	0.15	2.7
Bioreactor (Fed-Batch)	Sucrose	60	0.22	6.6
Optimized culture conditions were used for bioreactor experiments. [1] [2] [3] [5]				

Experimental Protocols

Fungal Strain and Pre-culture

- Strain: *Talaromyces trachyspermus* NBRC 32238.

- Pre-culture Medium: Potato Dextrose Agar (PDA).
- Incubation: Incubate the strain on a PDA plate at 28°C for 7 days.

Culture for Spiculisporic Acid Production (Flask Scale)

- Medium Composition:
 - Carbon Source (e.g., Glucose or Sucrose): 100 g/L
 - Nitrogen Source (e.g., Meat Extract): 4.5 g/L
 - Trace Metal (e.g., FeCl_3): 5.0 mg/L
 - Adjust initial pH to 3.0 using HCl.
- Cultivation:
 - Inoculate a 500-mL Erlenmeyer flask with three baffles containing 100 mL of the medium with a hyphal piece ($\sim 1 \text{ cm}^2$) from the pre-culture plate.
 - Incubate at 28°C with shaking at 140 rpm for 7-9 days.

Fed-Batch Bioreactor Production

- Bioreactor Setup:
 - Use a 2-L aeration stirring-type bioreactor with 1 L of the optimized culture medium.
 - Sterilize the bioreactor and medium by autoclaving at 121°C for 45 minutes.
- Inoculation and Cultivation:
 - Inoculate the bioreactor with mycelium from the pre-culture.
 - Maintain the temperature at 28°C, stirring at 700 rpm, and an aeration rate of 0.5 vvm.
- Fed-Batch Strategy:

- After the initial carbon source is nearly depleted (as determined by monitoring), feed a concentrated, sterilized sugar solution (e.g., 500 g/L sucrose) to the bioreactor to maintain a target sugar concentration.

Extraction and Purification of Spiculisporic Acid

- **Harvesting:** After cultivation, separate the mycelium and the crystalline **spiculisporic acid** from the culture broth by filtration using filter paper. As **spiculisporic acid** is poorly soluble in the acidic aqueous medium, it precipitates out.
- **Washing:** Wash the solid phase on the filter paper several times with distilled water to remove residual medium components.
- **Dissolution:** Dissolve the **spiculisporic acid** from the washed solid phase by adding 99.5% ethanol.
- **Recovery:** Evaporate the ethanol at 50°C for 24 hours to obtain the crude **spiculisporic acid** crystals.
- **Purification:** For higher purity, recrystallize the crude product from a suitable solvent system.
- **Drying:** Dry the purified crystals in an oven at 90°C for 24 hours.

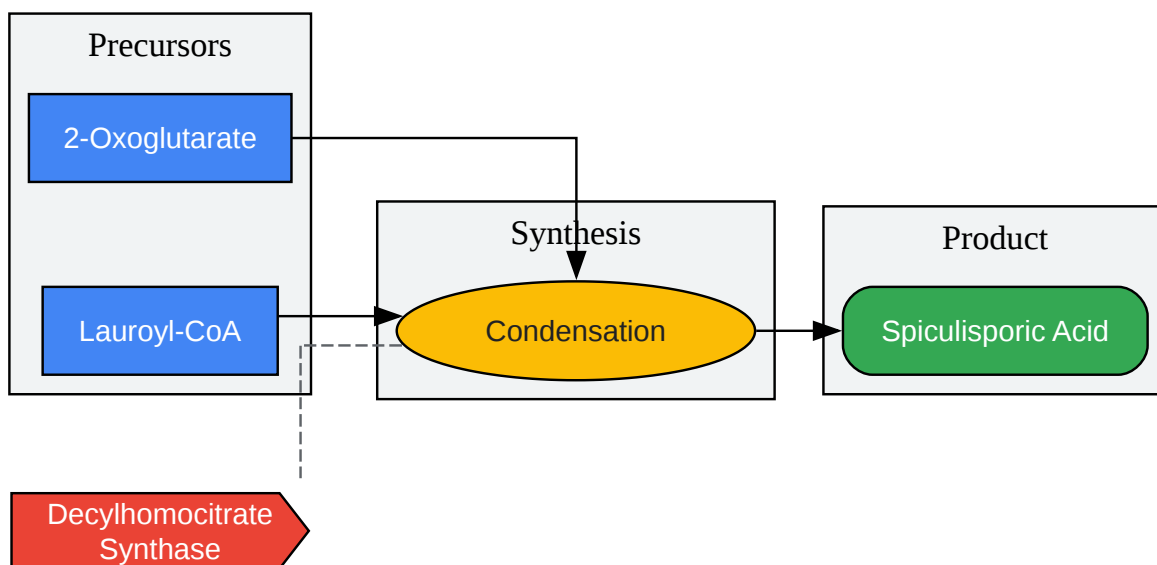
Analysis and Quantification

- **Quantification:** Analyze the concentration of **spiculisporic acid** in the culture filtrate and dissolved crystals using High-Performance Liquid Chromatography (HPLC).
- **Structural Confirmation:** Confirm the identity and structure of the purified **spiculisporic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations: Biosynthetic Pathway and Experimental Workflow

To further elucidate the processes described, the following diagrams, generated using the DOT language, visualize the key pathways and workflows.

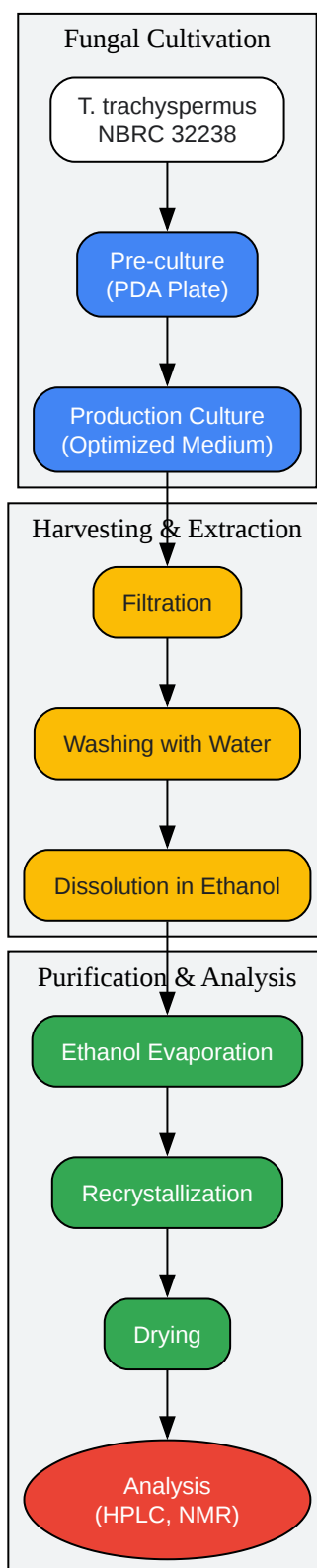
Biosynthetic Pathway of Spiculisporic Acid



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Caption: Biosynthesis of **Spiculisporic Acid**.

Experimental Workflow for Spiculisporic Acid Production



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Caption: Experimental Workflow for Production.

Conclusion

Talaromyces trachyspermus has emerged as a robust and efficient microbial factory for the production of **spiculisporic acid**. By carefully controlling culture parameters such as pH, carbon and nitrogen sources, and trace metal ion concentrations, and by employing optimized cultivation strategies like fed-batch fermentation, high yields of **spiculisporic acid** can be achieved. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this versatile biosurfactant. Future work may focus on genetic engineering of *T. trachyspermus* to enhance production and the exploration of novel derivatives of **spiculisporic acid** with enhanced bioactivities.

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